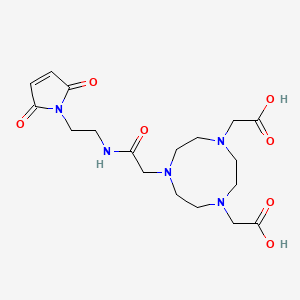

Maleimide-NOTA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Maleimide-NOTA is a compound that combines the functionalities of maleimide and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). Maleimide is known for its ability to form stable thioether bonds with thiol groups, making it a valuable tool in bioconjugation. NOTA is a macrocyclic chelator that forms highly stable complexes with metal ions, particularly gallium ions. The combination of these two functionalities in this compound allows for site-specific radiolabeling and other applications in bioconjugation and radiopharmaceuticals .

作用機序

マレイミド-NOTAの作用機序には、マレイミド基と生体分子に存在するチオール基との間に安定なチオエーテル結合が形成されることが含まれます。この反応は非常に特異的であり、穏やかな条件下で急速に起こります。マレイミドはマイケル受容体として働き、チオレート(チオール基から誘導される)はマイケル供与体として働きます。 得られたチオスクシンイミド生成物は安定しており、還元剤による開裂に対して耐性があります .

生化学分析

Biochemical Properties

Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .

Metabolic Pathways

This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes

準備方法

合成経路と反応条件: マレイミド-NOTAの2つの基本的な合成経路には、NOTAキレート剤を担持したモノマレイミドとビスマレイミドの使用が含まれます。これらの経路は、簡便性、短い反応時間、および実用的な精製方法によって特徴付けられます。 合成は通常、N-(2-アミノエチル)マレイミドとNOTAのカルボキシル基の1つを反応させてアミド結合を形成することで行われます .

工業的生産方法: マレイミド-NOTAの具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチは、高収率と純度を保証するスケーラブルな合成経路を伴います。 (S)-p-SCN-Bn-NOTAや(S)-p-NH2-Bn-NOTAなどの市販の出発物質を使用することで、生産の整合性と効率を維持するのに役立ちます .

化学反応の分析

反応の種類: この反応には、チオール基をマレイミドに付加して安定なチオエーテル結合を形成することが含まれます .

一般的な試薬と条件:

試薬: タンパク質中のシステイン残基などのチオール含有化合物。

主な生成物: チオール-マレイミド反応の主な生成物は、チオスクシンイミド付加体であり、生理学的条件下で安定です .

4. 科学研究における用途

マレイミド-NOTAは、科学研究において、特に化学、生物学、医学、および産業の分野で幅広い用途を持っています。

化学:

生物学:

医学:

産業:

科学的研究の応用

Maleimide-NOTA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a bifunctional chelator for site-specific radiolabeling of biomolecules .

- Facilitates the design of dimeric targeting structures to enhance in vivo binding affinity due to the multivalency effect .

Biology:

- Enables site-specific conjugation of proteins and peptides, improving the precision of bioconjugation techniques .

Medicine:

- Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy .

- Applied in the creation of antibody-drug conjugates for targeted cancer therapy .

Industry:

類似化合物との比較

マレイミド-NOTAは、ハロアセチルやピリジルジスルフィドなどの他のスルフィドリル反応性架橋剤と比較できます。

類似化合物:

ハロアセチル: これらの化合物もチオール基と反応しますが、マレイミドと比較して安定性が低い結合を形成します.

ピリジルジスルフィド: これらの試薬は、チオール基とジスルフィド結合を形成し、還元条件下で開裂する可能性があります.

マレイミド-NOTAの独自性:

安定性: マレイミド-NOTAによって形成されるチオエーテル結合は、ハロアセチルやピリジルジスルフィドによって形成される結合よりも安定しています.

特異性: マレイミド-NOTAは、チオール基との選択的反応性により、バイオコンジュゲーション反応で高い特異性を提供します.

結論として、マレイミド-NOTAは、さまざまな科学分野で重要な用途を持つ汎用性の高い化合物です。その独特の特性と安定性は、部位特異的バイオコンジュゲーションと放射性標識のための貴重なツールとなっています。

特性

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFBXLDURQNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)

![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![[(2-chloro-4-fluorophenyl)methoxy]urea](/img/structure/B2804342.png)

![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)

![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate](/img/structure/B2804360.png)